Caryophyllenolexcloveleafoil
Description
A sesquiterpene alcohol derived from clove leaf oil (Syzygium aromaticum), Caryophyllenolexcloveleafoil is known for its antimicrobial and anti-inflammatory properties. Its molecular structure features a bicyclic framework with hydroxyl groups, distinguishing it from other clove-derived terpenes like eugenol or β-caryophyllene .
Properties
CAS No. |
4586-22-5 |
|---|---|
Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
1,4,4,7-tetramethyltricyclo[5.3.1.02,6]undecan-11-ol |
InChI |
InChI=1S/C15H26O/c1-13(2)8-10-11(9-13)15(4)7-5-6-14(10,3)12(15)16/h10-12,16H,5-9H2,1-4H3 |
InChI Key |
MJYUBUQHKCAJQR-UHFFFAOYSA-N |
SMILES |
CC1(CC2C(C1)C3(CCCC2(C3O)C)C)C |
Isomeric SMILES |
C[C@@]12CCC[C@@](C1O)([C@@H]3[C@H]2CC(C3)(C)C)C |
Canonical SMILES |
CC1(CC2C(C1)C3(CCCC2(C3O)C)C)C |
Appearance |
Solid powder |
melting_point |
Mp 118.5-119.5 ° 118.5-119.5°C |
Other CAS No. |
28296-94-8 4586-22-5 |
physical_description |
Solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
alpha-Caryophyllene alcohol; 11-Apollanol; Caryophyllene alcohol. Caryophyllenol; Caryophyllenol ex clove leaf oil. |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-Caryophyllene alcohol can be synthesized through several methods. One common approach involves the hydroxylation of alpha-Caryophyllene using oxidizing agents such as osmium tetroxide (OsO4) followed by reduction with sodium bisulfite (NaHSO3). Another method includes the acid-catalyzed hydrolysis of alpha-Caryophyllene oxide.
Industrial Production Methods
In industrial settings, Caryophyllenolexcloveleafoil is typically extracted from essential oils of plants like hops and sage. The extraction process involves steam distillation followed by purification using techniques such as fractional distillation and chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Alpha-Caryophyllene alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form alpha-Caryophyllene ketone.
Reduction: Reduction of Caryophyllenolexcloveleafoil can yield alpha-Caryophyllene.
Substitution: It can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) are employed.
Major Products
Oxidation: Alpha-Caryophyllene ketone.
Reduction: Alpha-Caryophyllene.
Substitution: Various alpha-Caryophyllene derivatives.
Scientific Research Applications
Alpha-Caryophyllene alcohol has a wide range of scientific research applications:
Chemistry: It serves as a precursor for synthesizing other sesquiterpenes and their derivatives.
Biology: Studies have shown its potential as an anti-inflammatory and antimicrobial agent.
Medicine: It is being investigated for its analgesic and anticancer properties.
Industry: Used in the fragrance and flavor industry due to its aromatic properties.
Mechanism of Action
The mechanism of action of Caryophyllenolexcloveleafoil involves its interaction with various molecular targets and pathways. It is known to bind to cannabinoid receptors, particularly the CB2 receptor, which plays a role in modulating inflammation and pain. Additionally, it can inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects.
Comparison with Similar Compounds
Limitations of Provided Evidence
For instance:
- NLP-related papers (1–4, 7) and chlorophenol reports (8) are entirely unrelated.
Recommendations for Future Research
To address this gap, consult specialized databases (e.g., SciFinder, PubMed) or studies focusing on:
Essential Oil Chemistry : Analyses of clove oil components and their pharmacological profiles.
Terpenoid Comparisons: Structural and functional contrasts between hydroxylated sesquiterpenes and related compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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